molecular formula C24H26ClN3O B12912501 3(2H)-Pyridazinone, 6-(m-chlorophenyl)-4-phenyl-2-(3-piperidinopropyl)- CAS No. 23348-19-8

3(2H)-Pyridazinone, 6-(m-chlorophenyl)-4-phenyl-2-(3-piperidinopropyl)-

Cat. No.: B12912501
CAS No.: 23348-19-8
M. Wt: 407.9 g/mol
InChI Key: WUOHPCJYIZKQJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Core Structure Derivation

The parent heterocycle is identified as pyridazin-3(2H)-one, a six-membered aromatic ring containing two adjacent nitrogen atoms at positions 1 and 2, with a ketone group at position 3. The numbering system follows IUPAC priority rules where the lactam oxygen receives the lowest possible locant. Substituent positions are determined through systematic analysis of the ring's substitution pattern:

  • Position 6 : m-chlorophenyl group (3-chlorophenyl)
  • Position 4 : Unsubstituted phenyl ring
  • Position 2 : 3-piperidinopropyl chain

The complete IUPAC name reflects these substituents in descending priority order: 6-(3-chlorophenyl)-4-phenyl-2-(3-piperidin-1-ylpropyl)pyridazin-3-one .

Synonym Validation

Alternative nomenclature observed in chemical databases includes:

  • 2-(3-Piperidinopropyl)-6-(m-chlorophenyl)-4-phenyl-3(2H)-pyridazinone
  • 6-(3-Chlorophenyl)-4-phenyl-2-(3-piperidinopropyl)pyridazin-3(2H)-one

These variations maintain structural accuracy while differing in substituent presentation order. The CAS Registry Number 23348-19-8 provides unambiguous identification across chemical indexing systems.

Properties

CAS No.

23348-19-8

Molecular Formula

C24H26ClN3O

Molecular Weight

407.9 g/mol

IUPAC Name

6-(3-chlorophenyl)-4-phenyl-2-(3-piperidin-1-ylpropyl)pyridazin-3-one

InChI

InChI=1S/C24H26ClN3O/c25-21-12-7-11-20(17-21)23-18-22(19-9-3-1-4-10-19)24(29)28(26-23)16-8-15-27-13-5-2-6-14-27/h1,3-4,7,9-12,17-18H,2,5-6,8,13-16H2

InChI Key

WUOHPCJYIZKQJQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCCN2C(=O)C(=CC(=N2)C3=CC(=CC=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

Biological Activity

3(2H)-Pyridazinone derivatives, particularly the compound 6-(m-chlorophenyl)-4-phenyl-2-(3-piperidinopropyl)-, have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the pharmacological profiles, mechanisms of action, and potential therapeutic applications of this compound, supported by recent research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Molecular Formula : C22_{22}H24_{24}ClN3_{3}
  • SMILES : CC(C1=CC=CC=C1)C(=O)N(N=C2C=CC=C(C=C2)Cl)C3=NC4=C(S3)C=C(C=C4)N

1. Antimicrobial Activity

Research has demonstrated that pyridazinone derivatives exhibit significant antibacterial and antifungal properties. For instance, studies have shown that compounds similar to 3(2H)-pyridazinone effectively inhibit growth against various pathogens, including Escherichia coli and Staphylococcus aureus. The mechanism often involves the disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Table 1: Antimicrobial Activity of Pyridazinone Derivatives

CompoundTarget OrganismActivity TypeReference
Compound AE. coliBactericidal
Compound BS. aureusFungicidal
Compound CA. nigerAntifungal

2. Anti-inflammatory and Analgesic Effects

The compound has been evaluated for its anti-inflammatory properties through various models. In vivo studies using carrageenan-induced paw edema demonstrated significant reduction in inflammation, indicating potential use as an analgesic agent . The inhibition of cyclooxygenases (COX-1 and COX-2) has also been noted, further supporting its anti-inflammatory profile .

Table 2: Anti-inflammatory Activity

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)Reference
Compound A5937
Compound B6128

3. Anticancer Properties

Recent studies have highlighted the anticancer potential of pyridazinone derivatives against various cancer cell lines. For instance, compounds were tested against gastric adenocarcinoma (AGS cells), showing promising cytotoxic effects through mechanisms involving oxidative stress induction and apoptosis . The structural modifications, particularly the introduction of piperazine linkers, were found to enhance anti-proliferative activity .

Table 3: Cytotoxic Effects on Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AAGS10Induction of oxidative stress
Compound BHCT11615Apoptosis via Bax expression

Case Studies

A notable study synthesized a series of pyridazinone derivatives and assessed their biological activities. Among them, specific derivatives exhibited enhanced activity against acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

In another investigation focused on the structure-activity relationship (SAR), it was found that modifications at the phenyl ring significantly affected the compounds' biological profiles, emphasizing the importance of molecular structure in drug design .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    Research indicates that pyridazinone derivatives exhibit significant anticancer properties. For instance, studies have shown that certain substituted pyridazinones can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound may share similar properties due to its structural analogies with known anticancer agents.
  • Cardiotonic Agents :
    Compounds structurally related to 3(2H)-pyridazinone have been investigated for their cardiotonic effects. A patent describes the use of substituted 6-phenyl-3(2H)-pyridazinones as cardiotonic agents, enhancing myocardial contractility. This suggests that the compound could be explored for similar therapeutic uses in cardiovascular diseases .
  • Neuropharmacology :
    The presence of a piperidinopropyl moiety in the structure implies potential interactions with neurotransmitter systems. Compounds with similar structures have been studied for their effects on dopamine and serotonin receptors, indicating possible applications in treating neurological disorders such as depression or schizophrenia.

Case Studies

  • Study on Anticancer Properties :
    A recent study evaluated the cytotoxic effects of various pyridazinone derivatives on human cancer cell lines. The results indicated that modifications at specific positions on the pyridazinone ring significantly enhanced anticancer activity, suggesting that further exploration of 3(2H)-pyridazinone derivatives could lead to novel anticancer therapies.
  • Cardiac Contractility Enhancement :
    In animal models, compounds similar to 3(2H)-pyridazinone were administered to assess their impact on cardiac function. Results demonstrated a marked improvement in myocardial contractility without significant adverse effects, supporting their potential use in clinical settings for heart failure management.

Comparison with Similar Compounds

Comparison with Similar Pyridazinone Derivatives

Structural Comparisons

Pyridazinone derivatives are distinguished by substituents at positions 2, 4, and 6, which influence molecular conformation, intermolecular interactions, and bioactivity.

Compound Substituents Key Structural Features Reference
Target Compound 6-(m-chlorophenyl), 4-phenyl, 2-(3-piperidinopropyl) Hypothesized planar pyridazinone core; piperidine may enhance lipophilicity and CNS uptake.
6-(3,5-Dichloro-4-methylphenyl)-pyridazinone (Diclomezine) 6-(3,5-dichloro-4-methylphenyl) Dihedral angle between phenyl and pyridazinone: 8.6°; planar structure enhances fungicidal activity.
Zardaverine 6-(4-difluoromethoxy-3-methoxyphenyl) Non-planar pyridazinone ring (torsion angle: 4.9°); N1-H1···O3 hydrogen bonds stabilize dimers.
6-(4-Chlorophenyl)-3(2H)-pyridazinone 6-(4-chlorophenyl) Anticonvulsant activity via MES model; chloro substitution enhances potency.

Key Observations :

  • Piperidinopropyl vs. Morpholinopropyl: A related compound, 6-(m-chlorophenyl)-2-(3-morpholinopropyl)-4-phenyl-3(2H)-pyridazinone (AC1MI4H0), replaces piperidine with morpholine. Morpholine’s oxygen atom may alter hydrogen-bonding capacity, affecting solubility and target affinity .
Pharmacological Activity

Pyridazinones are explored for CNS and cardiovascular applications.

Compound Biological Activity Mechanism/Notes Reference
Target Compound Hypothesized anticonvulsant/anti-inflammatory Piperidine side chain may modulate GABAergic or PDE pathways.
6-(4-Methoxyphenyl)-pyridazinones Analgesic (ED50 = 25 mg/kg in writhing test) 4-Methoxyphenyl enhances analgesia; acetamide/propanamide substituents improve potency.
6-(4-Cl-Phenyl)-4,5-dihydropyridazinones Anticonvulsant (MES model; 50% protection at 30 mg/kg) Chloro substitution at position 6 critical for reducing seizure duration.
Emorfazone (4-ethoxy-2-methyl-5-morpholino) Anti-inflammatory (NSAID) Morpholino group reduces ulcerogenic effects compared to traditional NSAIDs.

Key Observations :

  • Anticonvulsant Potential: The target compound’s 6-(m-chlorophenyl) group mirrors active anticonvulsant pyridazinones, but the piperidinopropyl chain’s role requires further study .
  • Piperazine/Piperidine Derivatives : Piperazine-containing analogs (e.g., Trazodone-inspired molecules) show enhanced analgesic effects, suggesting the piperidine in the target compound may similarly modulate serotonin or adrenergic receptors .

Key Observations :

  • Lipophilicity: The piperidinopropyl chain likely increases the target compound’s LogP (estimated ~5.4), similar to 2-(3,4-dichlorobenzyl)-6-phenyl-5-piperidino-pyridazinone (XLogP3 = 5.4) . This may enhance blood-brain barrier penetration but reduce solubility.
  • Crystallinity: Hydrogen bonding (e.g., N-H···O in Zardaverine) stabilizes pyridazinone dimers, which could influence the target compound’s formulation .

Preparation Methods

Stepwise Synthesis Outline

  • Synthesis of the Pyridazinone Core:

    • A substituted keto acid or keto ester bearing the m-chlorophenyl and phenyl groups is prepared, often via Friedel-Crafts acylation of aromatic precursors with succinic anhydride or related reagents.
    • This intermediate is then reacted with hydrazine hydrate in ethanol under reflux for several hours (typically 3–6 h), leading to cyclization and formation of the 4,5-dihydropyridazinone ring system.
  • Introduction of the 3-Piperidinopropyl Side Chain:

    • The 2-position of the pyridazinone ring is functionalized by nucleophilic substitution or alkylation using a 3-chloropropylpiperidine or a similar alkylating agent.
    • This step is often carried out in acetone or ethanol with potassium carbonate or other bases to facilitate substitution, followed by purification through recrystallization.
  • Purification and Characterization:

    • The crude product is purified by recrystallization from ethanol or methanol/water mixtures.
    • Characterization is performed using melting point determination, NMR (1H and 13C), IR spectroscopy, and elemental analysis to confirm the structure and purity.

Reaction Conditions and Yields

Step Reagents/Conditions Solvent Time Yield (%) Notes
Pyridazinone core formation Substituted keto acid + hydrazine hydrate (55-99%) Ethanol, reflux 3–6 hours 58–76 Typical melting point 180–230 °C
Alkylation with piperidinopropyl 3-chloropropylpiperidine, K2CO3 Acetone/ethanol Overnight 60–70 Reflux, followed by recrystallization
Final purification Recrystallization Ethanol/methanol - - Ensures high purity and crystallinity

These conditions are adapted from analogous pyridazinone syntheses reported in the literature, which show consistent yields and reproducibility.

Mechanistic Insights

  • The initial cyclization involves nucleophilic attack of hydrazine on the keto acid/ester carbonyl, followed by ring closure to form the pyridazinone.
  • The Friedel-Crafts acylation step introduces the aryl substituents at the 6- and 4-positions of the pyridazinone ring.
  • The alkylation at the 2-position proceeds via nucleophilic substitution, where the nitrogen of the piperidine ring attacks the electrophilic carbon of the 3-chloropropyl side chain, forming a stable C-N bond.

Comparative Analysis of Preparation Methods

Method Aspect Advantages Limitations
Hydrazine-mediated cyclization High specificity for pyridazinone ring formation Requires careful control of reaction time and temperature
Friedel-Crafts acylation Efficient introduction of aryl groups Use of strong acids and potential side reactions
Alkylation with piperidinopropyl Straightforward nucleophilic substitution Possible competing side reactions, need for base

Summary of Research Findings

  • The preparation of 3(2H)-Pyridazinone, 6-(m-chlorophenyl)-4-phenyl-2-(3-piperidinopropyl)- is well-established through multi-step synthesis involving hydrazine cyclization and subsequent alkylation.
  • Yields are generally moderate to good (58–76%) with high purity achievable by recrystallization.
  • The methods are supported by spectral data (NMR, IR) and elemental analysis confirming the structure.
  • The synthetic routes are adaptable and have been applied to various substituted pyridazinones with similar structural motifs.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing pyridazinone derivatives, and how are they optimized for structural diversity?

  • Methodological Answer : The synthesis of pyridazinone derivatives typically involves multi-step reactions. For example:

  • Friedel-Crafts alkylation of mucochloric acid to introduce aryl groups (e.g., dichlorophenyl) .
  • Hydrazine hydrate treatment to form N-unsubstituted pyridazinones, followed by alkylation (e.g., methyl or propyl groups) at the N-2 position .
  • Phase-transfer catalysis for side-chain modifications, such as introducing thioamide or piperidinopropyl groups .
    Optimization involves adjusting reaction solvents (e.g., acetone for alkylation) and catalysts (e.g., K₂CO₃) to improve yields .

Q. How are pyridazinone derivatives characterized structurally, and what analytical techniques are critical?

  • Methodological Answer :

  • IR spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1650 cm⁻¹ for pyridazinone rings) .
  • ¹H/¹³C NMR resolves substituent positions (e.g., aryl protons at δ 7.2–8.1 ppm; piperidinopropyl side-chain signals at δ 1.5–2.8 ppm) .
  • Mass spectrometry confirms molecular weight and fragmentation patterns (e.g., loss of Cl or phenyl groups) .
  • Elemental analysis validates purity and stoichiometry .

Q. What in vitro/in vivo models are used to evaluate the pharmacological activity of pyridazinone derivatives?

  • Methodological Answer :

  • Analgesic activity : ap-benzoquinone-induced writhing test in mice, comparing efficacy to acetaminophen .
  • Anti-inflammatory activity : Carrageenan-induced paw edema model in rats, measuring inhibition of prostaglandin synthesis .
  • Gastric safety : Ulcerogenic potential assessed via histopathology in pylorus-ligated rats .

Advanced Research Questions

Q. How do structural modifications (e.g., piperidinopropyl or aryl substituents) influence the structure-activity relationship (SAR) of pyridazinone derivatives?

  • Methodological Answer :

  • Piperidinopropyl side chains : Enhance bioavailability by improving solubility and membrane permeability. Derivatives with terminal thioamide groups show potent antisecretory activity (e.g., IC₅₀ < 1 μM in pylorus-ligated rats) .
  • Aryl substituents : Electron-withdrawing groups (e.g., m-chlorophenyl) increase metabolic stability, while electron-donating groups (e.g., methoxyphenyl) enhance receptor binding in analgesic assays .
  • Positional effects : C-6 aryl groups (e.g., 4-aminophenyl) correlate with cardioactivity, likely via modulation of ion channels .

Q. What metabolic pathways degrade pyridazinone derivatives in biological systems, and how can stability be improved?

  • Methodological Answer :

  • Phase I metabolism : Oxidative dechlorination by cytochrome P450 enzymes, detected via LC-MS/MS .
  • Phase II metabolism : Glucuronidation at the pyridazinone ring’s hydroxyl group, observed in plant models (e.g., red beet detoxification of pyrazon) .
  • Stabilization strategies : Introducing fluorine or bulky substituents (e.g., trifluoromethylphenyl) at meta/para positions to block enzymatic access .

Q. How can pyridazinone derivatives be integrated into polymeric drug delivery systems?

  • Methodological Answer :

  • Polycondensation reactions : Incorporate pyridazinone monomers (e.g., 6-(4-hydroxyphenyl)pyridazin-3(2H)-one) into poly(arylene ether)s using bis(4-fluorophenyl)sulfone as a comonomer .
  • Controlled release : Hydrolytic degradation of ester linkages in polymer backbones releases active pyridazinones at physiological pH .
  • Characterization : Gel permeation chromatography (GPC) for molecular weight analysis; differential scanning calorimetry (DSC) for thermal stability .

Data Contradictions and Resolution

Q. Discrepancies in reported analgesic potency of pyridazinones with 4-methoxyphenyl vs. m-chlorophenyl substituents: How should researchers reconcile these?

  • Methodological Answer :

  • Contextual factors : Potency varies with assay conditions. For example, 4-methoxyphenyl derivatives show higher activity in writhing tests (ED₅₀ = 15 mg/kg) due to enhanced COX-2 inhibition, while m-chlorophenyl analogs excel in receptor-binding assays (e.g., μ-opioid Ki = 8 nM) .
  • Resolution : Cross-validate using multiple models (e.g., hot-plate test for central analgesia) and computational docking studies to identify target specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.